molecular formula C21H21BrN2 B14039267 N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine

N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine

Cat. No.: B14039267
M. Wt: 381.3 g/mol
InChI Key: NTBOTVQSVYDCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is an organic compound with the molecular formula C20H19BrN2. This compound is characterized by a pyridine ring substituted with bromine, two methyl groups, and a dibenzylamine moiety. It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine typically involves the bromination of 2,6-dimethylpyridine followed by the introduction of the dibenzylamine group. One common method involves the following steps:

    Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylpyridine.

    Amination: The brominated product is then reacted with dibenzylamine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-3-methoxy-2,6-dimethylpyridin-4-amine.

    Oxidation: Products include N,N-dibenzyl-3-bromo-2,6-dimethylpyridine N-oxide.

    Reduction: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The bromine and dibenzylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-3-bromoaniline: Similar structure but lacks the pyridine ring.

    3-Bromo-2,6-dimethylpyridine: Lacks the dibenzylamine group.

    N,N-Dimethylpyridin-4-amine: Lacks the bromine and dibenzyl groups.

Uniqueness

N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the combination of its bromine, dibenzylamine, and pyridine moieties. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.

Properties

Molecular Formula

C21H21BrN2

Molecular Weight

381.3 g/mol

IUPAC Name

N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine

InChI

InChI=1S/C21H21BrN2/c1-16-13-20(21(22)17(2)23-16)24(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3

InChI Key

NTBOTVQSVYDCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.